7-Methylnonanoic acid
Description
7-Methylnonanoic acid, commonly referred to as isononanoic acid (CAS: 693-19-6 and 26896-18-4), is a branched-chain saturated fatty acid with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . Structurally, it consists of an octanoic acid backbone with a methyl group at the 7th carbon (though nomenclature inconsistencies may arise due to alternative numbering systems). Key properties include:
- Physical State: Clear, colorless liquid with a faint odor .
- Solubility: Miscible with organic solvents (e.g., ethanol, ether) but sparingly soluble in water .
- Applications: Widely used in cosmetics (emollient), industrial lubricants, metalworking fluids, and as a precursor for esters and plasticizers .
The term "isononanoic acid" often refers to a technical-grade mixture dominated by isomers such as 3,5,5-trimethylhexanoic acid (CAS: 3302-10-1) or 2,2,4,4-tetramethylpentanoic acid (CAS: 3302-12-3), depending on the synthesis method .
Properties
IUPAC Name |
7-methylnonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJQPRMECGEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415558 | |
| Record name | 7-methylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-89-8 | |
| Record name | 7-methylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylnonanoic acid can be synthesized through various methods. One common synthetic route involves a multi-step reaction starting with furfural. The process includes:
- Heating with diethyl ether for 4 hours, yielding a 50 percent product.
- Further heating with hydrochloric acid for 2.5 hours, yielding a 53 percent product.
- Final steps involve treatment with hydrazine hydrate and sodium hydroxide, followed by refluxing with diethylene glycol .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of primary alcohols or aldehydes. Another method includes the hydrolysis of nitriles, where an alkyl halide reacts with cyanide ion followed by hydrolysis of the resulting nitrile .
Chemical Reactions Analysis
Types of Reactions: 7-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids or esters.
Scientific Research Applications
PPAR Agonist Activity
One of the notable applications of 7-methylnonanoic acid is its role as a precursor in synthesizing compounds with PPAR (Peroxisome Proliferator-Activated Receptor) agonist activity. These compounds have potential therapeutic implications for metabolic disorders. For instance, butenolides derived from this compound have been shown to selectively activate PPARα and PPARγ, which are crucial in regulating lipid metabolism and glucose homeostasis .
Table 1: Summary of PPAR Agonist Activity
Polyhydroxyalkanoates (PHAs)
Research has indicated that this compound can be utilized in the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) through microbial fermentation processes. PHAs are biodegradable polymers with applications in drug delivery systems and tissue engineering due to their biocompatibility and biodegradability .
Case Study: PHA Production
- Microorganism : Pseudomonas species
- Application : Wound healing materials
- Findings : PHAs produced showed favorable mechanical properties and biocompatibility, making them suitable for medical applications such as skin regeneration .
Flavoring and Fragrance Industry
This compound is also recognized for its potential use in the flavoring and fragrance industry due to its unique scent profile. Its branched structure contributes to the complexity of flavors, making it a candidate for synthetic flavor production.
Biodegradable Plastics
The incorporation of this compound into polymer matrices can enhance the properties of biodegradable plastics. Studies have shown that blending this fatty acid with other polymers can improve flexibility and degradation rates, making it an attractive option for environmentally friendly packaging solutions.
Mechanism of Action
The mechanism of action of 7-Methylnonanoic acid involves its interaction with specific molecular targets. It acts as a competitive inhibitor of bacterial enzymes such as polymyxin B1, which breaks down bacterial cell walls. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Nonanoic Acid (Pelargonic Acid)
Molecular Formula : C₉H₁₈O₂ (straight-chain)
Key Differences :
- Branching: Nonanoic acid lacks methyl branching, resulting in higher melting point (−12°C vs. <−20°C for isononanoic acid) .
- Applications : Primarily used in herbicides, esters for fragrances, and as a corrosion inhibitor .
- Safety: Both compounds are skin irritants, but nonanoic acid’s linear structure increases corrosivity .
3,5,5-Trimethylhexanoic Acid
Molecular Formula : C₉H₁₈O₂ (branched at carbons 3, 5, and 5)
Key Differences :
Methyl Nonanoate
Molecular Formula: C₁₀H₂₀O₂ (ester derivative of nonanoic acid) Key Differences:
- Functional Group : Ester group replaces carboxylic acid, reducing reactivity and acidity.
- Applications : Used in flavoring agents, biodiesel, and solvents .
- Physical Properties: Lower boiling point (214°C) compared to isononanoic acid (~250°C) .
Comparative Data Table
Research Findings and Industrial Relevance
- Synthesis Variability: Technical-grade isononanoic acid’s composition depends on production methods, with 3,5,5-trimethylhexanoic acid being predominant in some cases .
- Performance in Cosmetics: Branched-chain structure of isononanoic acid improves spreadability and reduces greasiness compared to linear nonanoic acid .
- Thermal Stability : Branched isomers exhibit superior stability in high-temperature industrial applications, such as synthetic lubricants .
Biological Activity
7-Methylnonanoic acid, a branched-chain fatty acid, has garnered interest due to its potential biological activities, particularly in relation to metabolic regulation and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₀H₂₀O₂
- Molecular Weight : 172.27 g/mol
- CAS Number : 41653-89-8
1. PPAR Agonism
Research indicates that this compound exhibits agonistic activity towards Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are crucial in regulating lipid metabolism and glucose homeostasis, making them significant targets for treating metabolic disorders.
- Study Findings : A study demonstrated that derivatives of this compound activated PPARα and PPARγ in a concentration-dependent manner, with a stronger affinity for PPARα. This suggests its potential role in developing hypolipidemic agents .
| Compound | PPARα Activation (Relative Potency) | PPARγ Activation (Relative Potency) |
|---|---|---|
| This compound Derivative A | 3-4 times higher than control | Moderate |
| This compound Derivative B | Similar to control | Lower than control |
2. Antimicrobial Activity
The antimicrobial properties of nonanoic acid derivatives, including this compound, have been documented. These compounds exhibit antifungal activities, particularly against spore germination in various fungi.
- Case Study : In vitro studies have shown that nonanoic acid and its derivatives can inhibit fungal growth effectively. The mechanism involves disrupting the fungal cell membrane integrity .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 mg/mL |
| Aspergillus niger | 1.0 mg/mL |
3. Potential Health Implications
The implications of these biological activities extend to various health conditions:
- Metabolic Disorders : Given its role as a PPARα agonist, this compound may aid in managing dyslipidemia and obesity-related disorders by enhancing lipid catabolism.
- Infection Control : Its antimicrobial properties could be beneficial in developing new antifungal treatments.
Research Findings
Several studies have explored the effects of this compound on cellular mechanisms:
- A study focused on the impact of marine-derived metabolites, including those from Streptomyces, highlighted the unique structural characteristics of butenolides derived from this compound and their selective activation of PPARs .
- Another investigation into the pharmacological profiles of deuterated forms of fatty acids suggested that deuteration could enhance the metabolic stability and bioavailability of compounds like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
